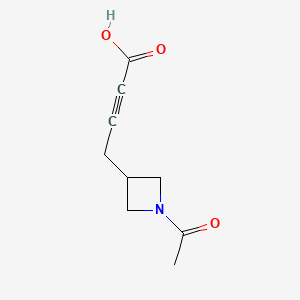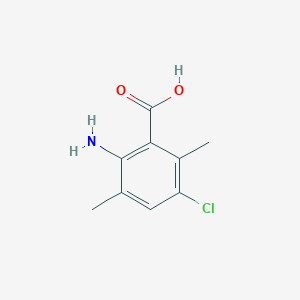
2-Amino-5-chloro-3,6-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-chloro-3,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and methyl substituents on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and pharmaceutical chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-3,6-dimethylbenzoic acid typically starts from 2-Amino-3-methylbenzoic acid. The process involves the selective chlorination of the benzene ring using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). This reaction is highly regioselective due to the strong electron-donating effect of the amino group, which directs the chlorination to the para position .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. One common method includes the reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid, followed by chlorination and subsequent purification steps to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-chloro-3,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other functional groups through reactions like Suzuki coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Applications De Recherche Scientifique
2-Amino-5-chloro-3,6-dimethylbenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-chloro-3,6-dimethylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-methylbenzoic acid
- 2-Amino-5-chlorobenzoic acid
- 3,5-Dichloro-2-methylbenzoic acid
Uniqueness
2-Amino-5-chloro-3,6-dimethylbenzoic acid is unique due to the specific arrangement of its substituents, which provides distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloro and amino groups on the benzene ring allows for versatile chemical transformations and interactions .
Propriétés
Formule moléculaire |
C9H10ClNO2 |
|---|---|
Poids moléculaire |
199.63 g/mol |
Nom IUPAC |
2-amino-5-chloro-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C9H10ClNO2/c1-4-3-6(10)5(2)7(8(4)11)9(12)13/h3H,11H2,1-2H3,(H,12,13) |
Clé InChI |
HKXOUWRWWBXGSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)C(=O)O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



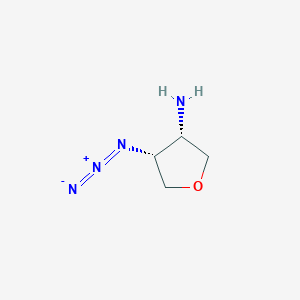
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)



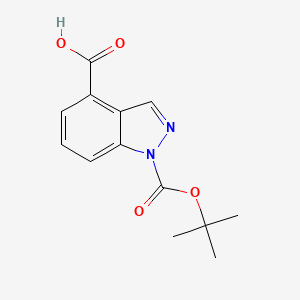


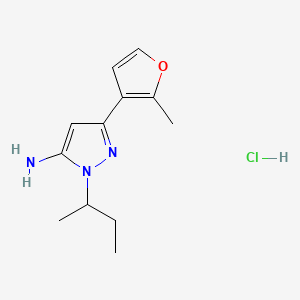


![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
